molecular formula C17H16ClIN2O2S B5128573 N-{[(2-chloro-4-iodophenyl)amino]carbonothioyl}-3-isopropoxybenzamide

N-{[(2-chloro-4-iodophenyl)amino]carbonothioyl}-3-isopropoxybenzamide

Cat. No. B5128573
M. Wt: 474.7 g/mol
InChI Key: MMEJHFSULPKGPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[(2-chloro-4-iodophenyl)amino]carbonothioyl}-3-isopropoxybenzamide, also known as CI-994, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been shown to have anticancer, antiviral, and anti-inflammatory properties, making it a promising candidate for the treatment of various diseases.

Mechanism of Action

N-{[(2-chloro-4-iodophenyl)amino]carbonothioyl}-3-isopropoxybenzamide inhibits HDAC enzymes by binding to the active site of the enzyme and blocking its activity. HDAC enzymes play a critical role in the regulation of gene expression by removing acetyl groups from histones, which results in the repression of gene transcription. Inhibition of HDAC enzymes leads to the accumulation of acetylated histones, which results in the activation of tumor suppressor genes and the inhibition of oncogenes. This compound has been shown to have a high affinity for HDAC1 and HDAC2, which are highly expressed in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth. This compound has also been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed to supply nutrients to tumors. In addition, this compound has been shown to reduce the production of pro-inflammatory cytokines, making it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

N-{[(2-chloro-4-iodophenyl)amino]carbonothioyl}-3-isopropoxybenzamide has several advantages for lab experiments. It has been extensively studied and has a well-established mechanism of action, making it a reliable tool for the study of HDAC enzymes and their role in cancer and other diseases. In addition, this compound has been shown to have potent antiproliferative effects against a variety of cancer cell lines, making it a valuable tool for the study of cancer biology.
However, there are also limitations to the use of this compound in lab experiments. It has been shown to have off-target effects on other enzymes, which can complicate the interpretation of experimental results. In addition, this compound has poor solubility in aqueous solutions, which can limit its use in certain experimental settings.

Future Directions

There are several future directions for the study of N-{[(2-chloro-4-iodophenyl)amino]carbonothioyl}-3-isopropoxybenzamide. One area of research is the development of more potent and selective HDAC inhibitors that can be used for the treatment of cancer and other diseases. Another area of research is the development of combination therapies that can enhance the anticancer effects of this compound. Finally, the use of this compound for the treatment of inflammatory diseases such as rheumatoid arthritis warrants further investigation.

Synthesis Methods

The synthesis of N-{[(2-chloro-4-iodophenyl)amino]carbonothioyl}-3-isopropoxybenzamide involves several steps, including the reaction of 2-chloro-4-iodoaniline with carbon disulfide, followed by the reaction with isopropylamine and 3-isopropoxybenzoyl chloride. The final product is obtained after purification using column chromatography. The synthesis of this compound has been optimized to increase yield and purity, making it a viable option for large-scale production.

Scientific Research Applications

N-{[(2-chloro-4-iodophenyl)amino]carbonothioyl}-3-isopropoxybenzamide has been extensively studied for its potential therapeutic applications. It has been shown to have anticancer properties by inhibiting histone deacetylase (HDAC) enzymes, which play a critical role in the regulation of gene expression. Inhibition of HDAC enzymes leads to the accumulation of acetylated histones, which results in the activation of tumor suppressor genes and the inhibition of oncogenes. This compound has been shown to have potent antiproliferative effects against a variety of cancer cell lines, including breast, prostate, lung, and colon cancer.
In addition to its anticancer properties, this compound has also been shown to have antiviral and anti-inflammatory properties. It has been shown to inhibit the replication of human immunodeficiency virus (HIV) by blocking the maturation of the viral particles. This compound has also been shown to reduce the production of pro-inflammatory cytokines, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.

properties

IUPAC Name

N-[(2-chloro-4-iodophenyl)carbamothioyl]-3-propan-2-yloxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClIN2O2S/c1-10(2)23-13-5-3-4-11(8-13)16(22)21-17(24)20-15-7-6-12(19)9-14(15)18/h3-10H,1-2H3,(H2,20,21,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMEJHFSULPKGPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC(=C1)C(=O)NC(=S)NC2=C(C=C(C=C2)I)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClIN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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